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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the G protein-coupled receptor 171
(GPR171) and its endogenous ligand, BigLEN. It covers the fundamental aspects of their
interaction, signaling mechanisms, physiological roles, and the experimental methodologies
used for their characterization.

Introduction

G protein-coupled receptor 171 (GPR171), also known as H963, is a class A rhodopsin-like
GPCR. For years it remained an orphan receptor until it was deorphanized in 2013, with the
endogenous neuropeptide BigLEN identified as its primary ligand.[1] BigLEN is a 16-amino
acid peptide (sequence: LENSSPQAPARRLLPP) derived from the precursor protein proSAAS.
[2][3] The GPR171-BigLEN system has since been implicated in a variety of physiological
processes, making it a compelling target for therapeutic development.[4] This guide
synthesizes key findings and methodologies related to this important neuropeptide system.

Ligand Binding and Receptor Activation

The interaction between BigLEN and GPR171 is characterized by high affinity and specificity.
Studies have shown that the four C-terminal amino acids of BigLEN are sufficient for both
binding and activation of the receptor.[3][5] In contrast, the C-terminally truncated peptide,
LittleLEN, does not activate GPR171.[4][5]
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Quantitative Binding and Activation Data

The following tables summarize the key quantitative parameters defining the GPR171-BigLEN

interaction and the effects of related pharmacological tools.

Species/Syste

Parameter Ligand Value Reference
m
Mouse
Binding Affinity ] )
[1251]Tyr-BigLEN  Hypothalamic ~0.5nM [2][5]
(Kd)
Membranes
_ GPR171-
Potency (EC50) BigLEN (rat) ] 1.6 nM 2]
expressing cells
Antagonist GPR171-
MS21570 . 220 nM [2]
Potency (IC50) expressing cells
. Wild-Type (WT) proSAAS-KO
Condition Parameter . . Reference
Mice Mice
Hypothalamic ) o 1.3+0.03 1.8+ 0.06
BigLEN Binding [5]
Membranes pmol/mg pmol/mg

Hypothalamic

Membranes

G protein

Signaling

165% of basal

175% of basal

[5]

Signaling Pathways

Activation of GPR171 by BigLEN initiates intracellular signaling cascades primarily through the

Gai/o family of G proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cCAMP) levels.[5][6] Additionally, GPR171

activation modulates the MAP kinase pathway, specifically affecting the phosphorylation of

ERK1/2.[5][6] In engineered cell systems expressing a promiscuous G protein (Gal6/i3),

BigLEN binding to GPR171 can also induce an increase in intracellular calcium (Ca2+).[5][7]

GPR171 Signaling Diagram
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The following diagram illustrates the primary signaling cascade initiated by BigLEN binding to
GPR171.
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Caption: GPR171 activation by BigLEN inhibits adenylyl cyclase and modulates ERK signaling.

Physiological Functions

The GPR171-BigLEN system is a key regulator in multiple physiological domains:

o Feeding and Metabolism: The system plays an orexigenic role.[3] ShRNA-mediated
knockdown of GPR171 in the hypothalamus leads to decreased food intake and changes in
metabolism.[4][5] Conversely, administration of a GPR171 agonist increases food intake and
body weight.[2][7]

o Anxiety and Fear: GPR171 is expressed in the basolateral amygdala (BLA), a brain region
critical for mood regulation.[8] Antagonism or knockdown of GPR171 in the BLA reduces
anxiety-like behavior and contextual fear conditioning in animal models.[8]

e Pain Perception: GPR171 activation in nociceptor dorsal root ganglia (DRG) neurons can
alleviate pathological pain by modulating Transient Receptor Potential (TRP) ion channels.[9]

e Immune Regulation: GPR171 has been identified as a T-cell checkpoint receptor.[6] Its
activation by BigLEN suppresses T-cell receptor (TCR)-mediated signaling pathways,
inhibiting T-cell proliferation and limiting antitumor immunity.[10][11]
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Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the GPR171-BigLEN system.
The following sections describe the core experimental protocols cited in the literature.

Receptor Deorphanization Workflow

The identification of BigLEN as the ligand for GPR171 followed a systematic deorphanization
process.

Identify tissues with BigLEN
binding activity
(Hypothalamus, Neuro2A cells)

expressed in these tissues

:

[ eterologously express candidate

(Generate list of orphan GPCRs

GPCRs in host cells (e.g., CHO)
with a promlscuous G-protein

by BigLEN using a functional

Screen for receptor activation
assay (e.g., Ca2+ mobilization)

Identify GPR171 as the receptor
activated by BigLEN

.

Confirm interaction using
orthogonal assays:
- Radioligand Binding
- GTPyS Binding
- CAMP Inhibition

;

Validate in vivo using
knockdown (shRNA) or
antagonists
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Caption: Workflow for the deorphanization of GPR171.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the receptor.
o Objective: To determine binding affinity (Kd) and density (Bmax).
e Materials:

o Membranes prepared from tissues (e.g., mouse hypothalamus) or cells expressing
GPR171.

o [125I]Tyr-BigLEN (radioligand).
o Unlabeled BigLEN (for determining non-specific binding and for competition assays).
o Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, with protease inhibitors).

» Protocol:

o Incubate a fixed amount of membrane protein (e.g., 100 pg) with increasing
concentrations of [1251]Tyr-BigLEN (e.g., 0-10 nM) for saturation binding.[5]

o For competition assays, incubate membranes with a fixed concentration of [125I]Tyr-
BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled competitor peptide.[5][12]

o Incubate at a specified temperature and time (e.g., 25°C for 60 minutes).

o Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to
separate bound from free radioligand.

o Wash filters rapidly with ice-cold buffer.

o Quantify the radioactivity retained on the filters using a gamma counter.
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o Determine non-specific binding in the presence of a high concentration of unlabeled
BigLEN (e.g., 1 uM).

o Calculate specific binding by subtracting non-specific from total binding. Analyze data
using non-linear regression to determine Kd and Bmax.

[35S]GTPYS Binding Assay

This functional assay measures G protein activation by quantifying the binding of a non-
hydrolyzable GTP analog.

o Objective: To measure agonist-induced G protein activation.

o Materials:

(¢]

Cell or tissue membranes expressing GPR171.

[¢]

[35S]GTPYS (radiolabel).

[¢]

GDP (to ensure G proteins are in an inactive state).

[e]

Agonist (BigLEN or other compounds).

o

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgCI2, 1 mM EDTA, pH 7.4).

e Protocol:

[¢]

Pre-incubate membranes (e.g., 20 ug) with GDP (e.g., 10 uM) on ice.

[e]

Add the agonist (BigLEN) at various concentrations to the membranes.

o

Initiate the binding reaction by adding [35S]GTPyS (e.g., 0.1 nM).

Incubate at 30°C for 60 minutes.

[¢]

[¢]

Terminate the assay by rapid filtration through glass fiber filters.

Wash filters with ice-cold buffer.

[e]
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o Quantify bound [35S]GTPyS using liquid scintillation counting.

o Determine basal binding in the absence of agonist and non-specific binding in the
presence of excess unlabeled GTPyS.

o Plot the agonist-stimulated increase in binding against agonist concentration to determine
potency (EC50) and efficacy (Emax).[5]

cAMP Inhibition Assay

This assay measures the functional consequence of Gai/o coupling.
o Objective: To quantify the inhibition of adenylyl cyclase activity.
o Materials:
o Whole cells expressing GPR171.
o Forskolin (an adenylyl cyclase activator, to stimulate basal cAMP levels).
o Agonist (BigLEN).
o CAMP detection kit (e.g., ELISA, HTRF).
» Protocol:

o Pre-treat cells with the GPR171 agonist (BigLEN) at various concentrations for a short
period.

o Stimulate the cells with forskolin (e.g., 10 uM) to induce cAMP production.
o Incubate for a defined period (e.g., 15-30 minutes).

o Lyse the cells and measure the intracellular cAMP concentration using a commercial
detection kit according to the manufacturer's instructions.

o Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist
concentration to determine the 1C50.[5]
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Intracellular Calcium Mobilization Assay

This assay is used to screen for receptor activation in a high-throughput format, typically using

cells co-expressing a promiscuous G protein.
» Objective: To detect receptor activation by measuring changes in intracellular Ca2+.
e Materials:
o CHO cells co-expressing GPR171 and a promiscuous G protein (e.g., Gal6/i3).[5]
o A calcium-sensitive fluorescent dye (e.g., Fluo-4 NW).[7]
o Agonist (BigLEN).
e Protocol:
o Plate the engineered CHO cells in a multi-well plate (e.g., 96- or 384-well).
o Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

o Measure the baseline fluorescence using a plate reader equipped for fluorescence

detection.

o Add the agonist (BigLEN) and immediately monitor the change in fluorescence intensity

over time.[12]

o The increase in fluorescence corresponds to an increase in intracellular Ca2+, indicating

receptor activation.[5]

Conclusion

The deorphanization of GPR171 and the characterization of its interaction with BigLEN have
opened new avenues for research in neuroscience, metabolism, and immunology. The
GPR171-BigLEN system represents a critical signaling axis with diverse physiological
functions, from regulating appetite to modulating immune responses. The detailed protocols
and quantitative data presented in this guide offer a solid foundation for researchers and drug
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development professionals aiming to further investigate and therapeutically target this

promising receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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